1-(2-Oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)imidazolidin-2-one
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Overview
Description
1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one is a complex organic compound characterized by its unique spirocyclic structure This compound is part of a broader class of spiro compounds, which are known for their three-dimensional architecture and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common method includes the reaction of heterocyclic ketene aminals with bindone, which is generated from the self-condensation of 1,3-indandione. The reaction is promoted by malononitrile in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst, under reflux conditions in ethanol . This method is advantageous due to its one-pot operation and straightforward isolation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the imidazolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its biological activities and used in drug design.
Spirooxindole: Exhibits a wide range of pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
1-(2-Oxo-2-spiro[indene-1,4’-piperidine]-1’-ylethyl)imidazolidin-2-one is unique due to its combination of indene and imidazolidinone moieties, which confer distinct chemical reactivity and potential applications. Its three-dimensional structure enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(2-oxo-2-spiro[indene-1,4'-piperidine]-1'-ylethyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-16(13-21-12-9-19-17(21)23)20-10-7-18(8-11-20)6-5-14-3-1-2-4-15(14)18/h1-6H,7-13H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBOOICUUULLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)C(=O)CN4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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